molecular formula C13H11NO4 B3427838 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-phenylpropanoic acid CAS No. 62212-16-2

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-phenylpropanoic acid

Cat. No.: B3427838
CAS No.: 62212-16-2
M. Wt: 245.23 g/mol
InChI Key: ZZOFFYJXNMLXEP-UHFFFAOYSA-N
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Description

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-phenylpropanoic acid is a synthetic organic compound featuring a pyrrolidine-2,5-dione (maleimide) core linked to a phenylpropanoic acid moiety. This structure confers unique reactivity, particularly in applications such as bioconjugation (e.g., antibody-drug conjugates) due to the maleimide group’s ability to form stable thioether bonds with cysteine residues . Its phenyl group enhances hydrophobic interactions, while the carboxylic acid enables solubility in polar solvents or further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-11-6-7-12(16)14(11)10(13(17)18)8-9-4-2-1-3-5-9/h1-7,10H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOFFYJXNMLXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301175807
Record name 2,5-Dihydro-2,5-dioxo-α-(phenylmethyl)-1H-pyrrole-1-acetic acid
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Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62212-16-2, 55750-54-4
Record name 2,5-Dihydro-2,5-dioxo-α-(phenylmethyl)-1H-pyrrole-1-acetic acid
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Record name 2,5-Dihydro-2,5-dioxo-α-(phenylmethyl)-1H-pyrrole-1-acetic acid
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Record name 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-phenylpropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-phenylpropanoic acid typically involves the reaction of maleic anhydride with an appropriate amine to form an intermediate, which is then cyclized to produce the desired pyrrole derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and toluene, with catalysts like p-toluenesulfonic acid (p-TSA) to facilitate the dehydration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.

    Substitution: The phenyl ring and the pyrrole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-phenylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-phenylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ADC1730 and ADC1740 (Maleimide-Linked Conjugates)

Key Similarities and Differences :

  • Structural Features : Both ADC1730 and ADC1740 contain the 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl (maleimide) group, similar to the target compound. However, ADC1730 and ADC1740 are peptide-linked conjugates designed for drug delivery, whereas the target compound lacks peptide chains .
  • Molecular Weight: Target compound (estimated): ~275–300 g/mol (based on formula C₁₂H₁₁NO₄). ADC1730: 506.56 g/mol; ADC1740: 671.66 g/mol .
Table 1: Structural and Functional Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application
Target compound C₁₂H₁₁NO₄ ~275–300 Maleimide, phenyl, carboxylic acid Bioconjugation, intermediates
ADC1730 C₂₇H₃₀N₄O₆ 506.56 Maleimide, peptide, hydroxymethyl Antibody-drug conjugates
ADC1740 C₃₄H₃₃N₅O₁₀ 671.66 Maleimide, peptide, nitrophenyl Targeted drug delivery

3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid

Key Similarities and Differences :

  • Structural Features: Both compounds share the maleimide core. However, 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid has a shorter propanoic acid chain without a phenyl substituent .
  • Reactivity : The absence of a phenyl group reduces hydrophobicity, making it less suited for applications requiring lipid bilayer penetration.
  • Safety Profile: 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is classified as a skin and respiratory irritant, necessitating stringent handling protocols (e.g., chemical fume hoods, protective gloves) . Similar precautions likely apply to the target compound due to shared reactive groups.

Chalcone and Flavone Derivatives

Key Contrasts :

  • Core Structure: Chalcone derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone) lack the maleimide group but feature conjugated double bonds and aromatic systems . Flavones are cyclized chalcones with α,β-unsaturated ketones.
  • Bioactivity : Chalcones and flavones are studied for antioxidant and anticancer properties, whereas the target compound’s maleimide group prioritizes covalent bonding in bioconjugation over direct therapeutic effects .

Biological Activity

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-phenylpropanoic acid, a compound with notable biological activity, has garnered attention in various fields of medicinal chemistry and pharmacology. Its unique structure and properties suggest potential applications in therapeutic contexts. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₉N₂O₄
Molecular Weight233.20 g/mol
CAS Number55750-62-4
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, influencing various biochemical pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Antimicrobial Properties : Some studies suggest that it exhibits antimicrobial activity by disrupting bacterial cell membranes, similar to other known antimicrobial peptides .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antitumor Activity : A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Neuroprotective Effects : Another investigation revealed that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
  • Anti-inflammatory Properties : Research highlighted the compound's ability to reduce inflammatory markers in vitro, indicating its potential as an anti-inflammatory agent .

Pharmacological Studies

Recent pharmacological studies have focused on the therapeutic potential of this compound. Key findings include:

  • Dose-dependent Effects : The biological effects observed were dose-dependent, with higher concentrations leading to increased efficacy in inhibiting tumor growth and reducing inflammation.
  • Synergistic Effects : When combined with other therapeutic agents, this compound exhibited synergistic effects that enhanced overall efficacy against target diseases.

Toxicity and Safety Profile

While the compound shows promising biological activity, safety assessments are crucial. Preliminary studies indicate moderate toxicity levels; however, further investigations are warranted to establish a comprehensive safety profile.

Q & A

Q. What are the recommended safety protocols for handling 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-phenylpropanoic acid in laboratory settings?

  • Methodological Answer : While direct safety data for this compound is limited, protocols for structurally related maleimide derivatives (e.g., 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid) recommend:
  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in sealed containers at ambient temperature, away from reducing agents to prevent premature thiol conjugation .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Maleimide activation via N-hydroxysuccinimide (NHS) ester intermediates, as seen in analogous compounds (e.g., tert-Butyl (2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)carbamate) .
  • Step 2 : Coupling with phenylpropanoic acid derivatives using carbodiimide crosslinkers (e.g., EDC) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization via 1^1H/13^13C NMR and HRMS .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • NMR : Confirm maleimide ring protons (~6.7 ppm, singlet) and phenyl group aromatic protons (7.2–7.5 ppm) .
  • HRMS : Verify molecular ion peak (e.g., [M+H]+^+ for C13_{13}H11_{11}NO4_4, expected m/z 246.0764) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. What experimental strategies optimize the conjugation efficiency of maleimide-containing compounds with thiol-bearing biomolecules?

  • Methodological Answer :
  • Reaction Conditions :
  • pH 6.5–7.4 : Balances maleimide reactivity and protein stability .
  • Molar Ratio : 5–10-fold excess of maleimide to thiol groups to drive conjugation .
  • Quenching : Add excess cysteine or β-mercaptoethanol post-reaction to halt unreacted maleimide .
  • Analysis : SDS-PAGE or LC-MS to quantify conjugation efficiency .

Q. How can researchers address conflicting spectroscopic data when characterizing derivatives?

  • Methodological Answer :
  • Cross-Validation : Combine 1^1H NMR, 13^13C NMR, and FTIR to resolve ambiguities (e.g., distinguishing maleimide vs. succinimide peaks) .
  • X-ray Crystallography : For crystalline derivatives, resolve stereochemical uncertainties .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data .

Q. What methodologies evaluate the hydrolytic stability of maleimide-thiol adducts under physiological conditions?

  • Methodological Answer :
  • Stability Assays :
  • Buffer Systems : Incubate adducts in PBS (pH 7.4, 37°C) and analyze degradation via HPLC over 24–72 hours .
  • Mass Spectrometry : Monitor retro-Michael reactions by tracking free thiol regeneration .
  • Modifications : Use stabilized maleimides (e.g., PEGylated variants) to reduce hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-phenylpropanoic acid

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